2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one
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Description
The compound "2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one" is a quinazolinone derivative, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied and have shown a range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antihistaminic properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives with various electrophiles. For instance, the synthesis of N-methyl-2,3-dihydroquinazolin-4-ones linked to 1,3-thiazole hybrids was achieved by treating N-methyl anthranilic acid with thiophene-2-carboxylic acid, followed by treatment with 4-substituted phenyl-1,3-thiazol-2-amines . Similarly, 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones were synthesized by reacting the amino group of 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one with various alkyl and aryl ketones . These methods highlight the versatility in the synthesis of quinazolinone derivatives, which can be tailored to produce compounds with desired biological activities.
Molecular Structure Analysis
Quinazolinone derivatives exhibit a wide range of structural diversity, which is crucial for their biological activity. The molecular structure is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . The presence of substituents on the quinazolinone core, such as ethoxy, methoxy, and thioxo groups, can significantly influence the compound's interaction with biological targets .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including reactions at the sulfur atom, as seen in the regioselectivity of electrophilic attack on 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one . These reactions can lead to the formation of S-substituted derivatives or transacylation reactions to give N2-acyl derivatives, which are often guided by kinetic and thermodynamic control .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The antimicrobial, anti-inflammatory, and antihistaminic activities of these compounds are a testament to their chemical properties, which enable them to interact with biological targets effectively .
Scientific Research Applications
Synthesis and Analgesic Activity
Quinazolinone rings have been reported to possess a variety of biological activities, including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative activities, anti-malarial, and anti-diabetic. The synthesis of compounds such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one has shown significant analgesic activity in in vitro models, indicating the therapeutic potential of this chemical scaffold in pain management (Osarumwense Peter Osarodion, 2023).
Anti-Tubercular Activity
Substituted benzo[h]quinazolines and related compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some derivatives have exhibited significant anti-tubercular activity, underscoring the potential of quinazolinone derivatives as novel anti-tubercular agents (Hardesh K. Maurya et al., 2013).
Antioxidant Properties
Research into the antioxidant properties of 2-substituted quinazolin-4(3H)-ones has revealed that certain derivatives exhibit potent antioxidant activity. These findings highlight the potential of quinazolinone derivatives in combating oxidative stress-related diseases (Janez Mravljak et al., 2021).
Photophysical and Theoretical Studies
Dihydroquinazolinone derivatives have been synthesized and characterized, with studies focusing on their photophysical properties. These investigations provide insights into the electronic structures and potential applications of quinazolinone derivatives in materials science (M. Pannipara et al., 2017).
Antimicrobial and Anti-Inflammatory Activities
Quinazolinone derivatives have also been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies contribute to the development of new therapeutic agents for treating infections and inflammatory conditions (B. Dash et al., 2017).
properties
IUPAC Name |
2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(oxolan-2-ylmethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-31-23-13-7-5-11-20(23)24-27-22(17(2)33-24)16-34-26-28-21-12-6-4-10-19(21)25(30)29(26)15-18-9-8-14-32-18/h4-7,10-13,18H,3,8-9,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCICTRGNBCTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one |
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